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Compound of Interest

Compound Name:
7-Amino-3,4-dihydro-1,4-

benzoxazepin-5(2H)-one

CAS No.: 1022969-21-6

Cat. No.: B2558744 Get Quote

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a heterocyclic compound belonging to

the benzoxazepine class.[1] While primarily documented as a key intermediate in medicinal

chemistry, its core structure is integral to a range of biologically active molecules.[2] Derivatives

of this scaffold have demonstrated significant pharmacological potential, including activity

against neurological disorders such as epilepsy and promising anti-cancer properties through

the inhibition of novel pathways.[2][3][4] Specifically, related benzoxazepine derivatives have

been investigated as potent inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a

target in the Wnt/β-catenin signaling pathway implicated in colorectal cancer.[4] Furthermore,

the broader class of compounds containing a seven-membered ring, such as benzodiazepines

and benzothiazepines, are well-established modulators of the central nervous system (CNS).[5]

[6]

This guide provides a comprehensive framework for the initial in vivo characterization of 7-
Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one. The experimental design detailed herein is

structured to logically progress from fundamental safety and pharmacokinetic profiling to

preliminary efficacy screening in relevant disease models. The objective is to generate a

foundational dataset to guide future development decisions, whether proceeding down a CNS

or oncology-focused therapeutic path.
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Section 1: Foundational Compound Assessment &
Formulation
Rationale: Before any animal is dosed, the test article's identity, purity, and solubility must be

rigorously established. An inappropriate or poorly characterized formulation can invalidate an

entire in vivo study. This phase ensures that the observed effects are attributable to the

compound itself and that the dosing solution is stable and delivers the intended concentration.

Protocol 1: Physicochemical Characterization & Dose Vehicle Screening

Purity Verification:

Confirm the purity of the test compound batch using High-Performance Liquid

Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass

Spectrometry (LC-MS). Purity should ideally be >95%.

Verify the compound's identity using ¹H-NMR and high-resolution mass spectrometry

(HRMS).

Solubility Assessment:

Determine the compound's solubility in a panel of common, biocompatible dose vehicles.

This is a critical step for ensuring the compound can be administered effectively.

Procedure:

1. Prepare saturated solutions of the test compound in various vehicles (e.g., Saline, 5%

Dextrose in Water (D5W), 0.5% Methylcellulose, 10% DMSO / 40% PEG400 / 50%

Saline).

2. Equilibrate the solutions for 24 hours at room temperature with agitation.

3. Centrifuge to pellet undissolved solid.

4. Analyze the supernatant by a qualified analytical method (e.g., HPLC) to determine the

concentration.
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Formulation Selection & Stability:

Select the simplest vehicle that achieves the desired concentration for the highest planned

dose. For initial studies, oral (PO) and intraperitoneal (IP) are common routes.

Assess the stability of the final formulation at the intended storage temperature (e.g., 4°C)

and at room temperature for the expected duration of the experiment (e.g., 8 hours).

Section 2: Initial Safety & Tolerability Assessment
Rationale: The primary goal of preclinical safety evaluation is to identify a safe starting dose for

subsequent studies and to characterize potential target organs for toxicity.[7] An acute toxicity

study provides the first in vivo indication of the compound's safety profile and helps establish

the Maximum Tolerated Dose (MTD). The OECD 423 guideline (Acute Toxic Class Method) is

an ethical and efficient approach that uses a minimal number of animals.[8][9]

Protocol 2: Acute Oral Toxicity Study (Adapted from OECD 423)

Objective: To determine the acute toxicity profile and estimate the LD50 cutoff value.

Animal Model: Female Sprague-Dawley rats (8-10 weeks old). Females are often chosen as

they can be slightly more sensitive.[10]

Methodology: This is a stepwise procedure using 3 animals per step.[8]

Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds,

select a starting dose from the OECD fixed levels: 5, 50, 300, or 2000 mg/kg.[10] If no

data exists, a starting dose of 300 mg/kg is common.

Administration: Dose a group of 3 fasted female rats with the starting dose via oral

gavage.

Observation:

Observe animals closely for the first 30 minutes, periodically during the first 24 hours,

and daily thereafter for a total of 14 days.
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Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic

effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions, lethargy).

Record body weight just prior to dosing and on days 7 and 14.

Decision Logic: The outcome of the first step determines the next step, as defined by the

OECD 423 guideline. For example, if 2 or 3 animals die at 300 mg/kg, the next step would

be to dose a new group of 3 animals at 50 mg/kg. If no mortality occurs, a higher dose

may be tested.

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy

findings at the end of the 14-day observation period.

Table 1: Example Clinical Observation Scoring for Acute Toxicity

Score Observation Category Description

0 Normal
No observable
abnormalities.

1 Mild

Slight changes in activity,

posture, or respiration; fully

reversible.

2 Moderate

Pronounced lethargy, tremors,

piloerection; animal is

conscious.

| 3 | Severe | Convulsions, loss of righting reflex, labored breathing; humane endpoint. |

Section 3: Pharmacokinetic (PK) Profiling
Rationale: Understanding a compound's absorption, distribution, metabolism, and excretion

(ADME) profile is fundamental. A pharmacokinetic study reveals how much of the drug gets into

the bloodstream, how long it stays there, and how it is cleared. This information is essential for

designing rational dosing schedules for efficacy studies. Benzoxazepine and related derivatives

can have complex pharmacokinetic profiles, sometimes involving first-pass metabolism.[11]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 15 Tech Support

http://pbmc.ibmc.msk.ru/en/article-en/PBMC-2002-48-3-233/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2558744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 3: Single-Dose Pharmacokinetic Study in Mice

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) following a single

administration.

Animal Model: Male CD-1 mice (8-10 weeks old). Mice are a common choice for initial PK

due to their smaller size and faster metabolism.

Dosing Groups:

Group 1 (Intravenous, IV): 1-2 mg/kg. The IV group is crucial for determining absolute

bioavailability.

Group 2 (Oral, PO): 10-20 mg/kg. The oral dose should be higher to account for potential

poor absorption.

Methodology:

Administer the compound to each group (n=3-4 mice per time point).

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points.

Process blood to plasma and store at -80°C until analysis.

Bioanalysis:

Develop and validate a sensitive and specific LC-MS/MS method for quantifying the

compound in plasma, following FDA M10 guidance.[12][13]

The method must meet acceptance criteria for accuracy, precision, selectivity, and stability.

[14]

Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis

software (e.g., Phoenix WinNonlin).

Table 2: Example Blood Sampling Schedule for PK Study
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Route Dose
Time Points (hours post-
dose)

IV 2 mg/kg
0.083 (5 min), 0.25, 0.5, 1,
2, 4, 8, 24

| PO | 20 mg/kg | 0.25, 0.5, 1, 2, 4, 6, 8, 24 |

Section 4: Preliminary Pharmacodynamic (PD) &
Efficacy Screening
Rationale: Based on the activities of structurally related compounds, a dual-path screening

approach is logical. One path investigates potential CNS effects, while the other explores anti-

cancer activity. This strategy efficiently probes the most likely therapeutic applications.

Path A: Central Nervous System (CNS) Activity
Screening
Causality: The benzoxazepine core is present in molecules with known anticonvulsant and

CNS-modulating properties.[3][5] Therefore, an initial screen for neuroactivity and potential

motor impairment is a logical first step.

Protocol 4A: Rotarod Test for Motor Coordination and Neurotoxicity

Principle: This test assesses motor coordination and balance. A compound causing sedation

or motor impairment will reduce the time an animal can stay on a rotating rod. It is a standard

method for evaluating neurotoxicity.[3]

Animal Model: Male CD-1 mice.

Methodology:

Training: Train mice on the rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for

2-3 days until they achieve a stable baseline performance.
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Dosing: Administer the test compound (e.g., at three dose levels determined from the

acute toxicity study) or vehicle via IP or PO route.

Testing: Place the mice on the rotarod at various time points post-dose (e.g., 30, 60, 120

minutes) and record the latency to fall.

Endpoints: Time (in seconds) spent on the rod. A significant decrease compared to the

vehicle group indicates potential neurotoxic or sedative effects.

Protocol 4B: Maximal Electroshock (MES) Seizure Test

Principle: The MES test is a widely used model to screen for anticonvulsant activity against

generalized tonic-clonic seizures.[3] Protection in this model suggests potential efficacy for

epilepsy.

Animal Model: Male CD-1 mice.

Methodology:

Dosing: Administer the test compound or vehicle at various doses. A known anticonvulsant

(e.g., phenytoin) should be used as a positive control.

Induction: At the time of predicted peak effect (determined from PK data, or typically 30-60

minutes post-IP dose), induce a seizure by delivering a brief electrical stimulus via corneal

or ear-clip electrodes.

Observation: Observe the animal for the presence or absence of the tonic hindlimb

extension phase of the seizure.

Endpoints: The primary endpoint is the percentage of animals protected from tonic hindlimb

extension. The data can be used to calculate an ED50 (the dose effective in 50% of

animals).

Path B: Anti-Cancer Activity Screening
Causality: Derivatives of the 3,4-dihydrobenzo[f][2][4]oxazepin-5(2H)-one scaffold have shown

potent and selective inhibition of TNIK, a kinase in the Wnt signaling pathway, and
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demonstrated in vivo antitumor activity in a colorectal cancer (CRC) xenograft model.[4] This

provides a strong rationale for evaluating the parent compound in a similar context.

Protocol 4B: Human Tumor Xenograft Study

Principle: This model assesses the ability of a compound to inhibit the growth of human

tumors implanted in immunodeficient mice.

Animal Model: Athymic Nude or SCID mice.

Methodology:

Cell Implantation: Subcutaneously implant human colorectal cancer cells (e.g., HCT116)

into the flank of each mouse.

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

Randomization & Dosing: Randomize mice into treatment groups (Vehicle, Test

Compound at 2-3 dose levels, Positive Control). Administer treatment daily (or as

determined by PK data) via the selected route (e.g., PO).

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body

weight and general health as indicators of toxicity.

Endpoints:

Primary: Tumor growth inhibition (TGI).

Secondary: Body weight changes, clinical signs of toxicity.

Exploratory: At the end of the study, tumors can be harvested for biomarker analysis (e.g.,

Western blot for downstream targets of the Wnt pathway).

Visualization of Workflows and Pathways
Overall In Vivo Experimental Workflow
The following diagram illustrates the logical progression of the proposed studies, from initial

characterization to divergent efficacy screening.
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Caption: Simplified Wnt/β-catenin pathway and the potential role of TNIK.
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Conclusion
This application guide outlines a systematic and robust approach for the initial in vivo

assessment of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one. By integrating

pharmacokinetics, acute toxicology, and hypothesis-driven efficacy screening, this experimental

plan is designed to efficiently generate the critical data needed to determine if this chemical

scaffold warrants further investigation as a potential therapeutic agent for either CNS disorders

or oncology. The outcomes of these studies will provide a solid, evidence-based foundation for

subsequent lead optimization and more extensive preclinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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